molecular formula C12H22Cl3N3O B7950411 2-(4-(2-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride

2-(4-(2-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride

Cat. No.: B7950411
M. Wt: 330.7 g/mol
InChI Key: HJCCVUBFGLKWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride is a chemical compound with the molecular formula C12H19N3O·3HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride typically involves the reaction of 2-aminophenylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-aminophenylpiperazine and ethylene oxide.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 50-60°C.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-(2-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and neurotransmitter modulation.

    Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(2-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of neurotransmitters by binding to their receptors, thereby influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol: A closely related compound with similar structural features.

    2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanol: Another derivative with a methoxy group instead of an amino group.

Uniqueness

2-(4-(2-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

2-[4-(2-aminophenyl)piperazin-1-yl]ethanol;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.3ClH/c13-11-3-1-2-4-12(11)15-7-5-14(6-8-15)9-10-16;;;/h1-4,16H,5-10,13H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCCVUBFGLKWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=CC=C2N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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